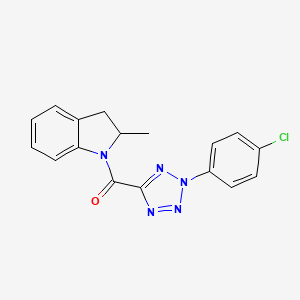
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a tetrazole-based compound that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Enzymatic Degradation of Organic Pollutants
Research by Husain & Husain (2007) highlights the use of enzymes, such as laccases and peroxidases, in the degradation of recalcitrant organic pollutants, including chlorinated compounds. These enzymes, in the presence of redox mediators, have shown potential in improving the degradation efficiency of stubborn pollutants in wastewater, suggesting a promising application in environmental remediation (Husain & Husain, 2007).
Toxicity and Environmental Impact
Studies on chlorophenols and their derivatives, which share the chlorinated aromatic feature with the compound , demonstrate the environmental persistence and toxic effects of these chemicals. For instance, Peng et al. (2016) reviewed the impact of chlorophenols in Municipal Solid Waste Incineration, highlighting the need for careful management and disposal of chlorinated waste to prevent environmental contamination (Peng et al., 2016).
Antioxidant Capacity Assays
The exploration of antioxidant capacities in complex organic molecules can also be relevant. Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay, a method used to assess the antioxidant capacity of substances, including those with complex structures. This assay could be applicable in evaluating the potential antioxidant properties of new compounds (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)tetrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c1-11-10-12-4-2-3-5-15(12)22(11)17(24)16-19-21-23(20-16)14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAJRSCBTWXWBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

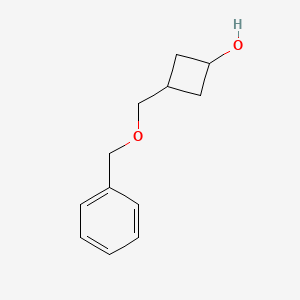
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2384280.png)
![N1-benzyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2384281.png)


![8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384288.png)
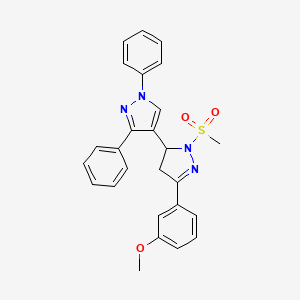
![1-[1,3-Dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2384290.png)
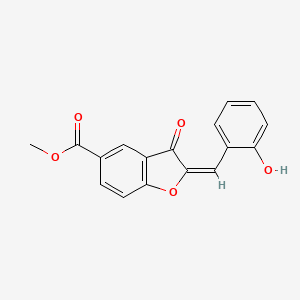

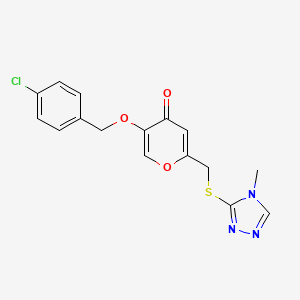
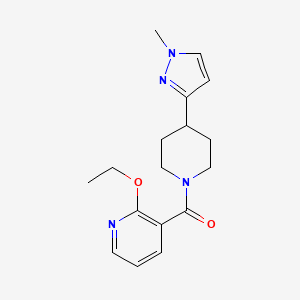

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)